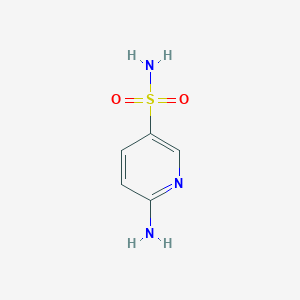

6-Aminopyridine-3-sulfonamide

Übersicht

Beschreibung

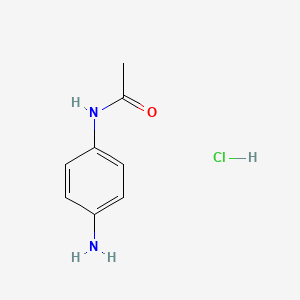

6-Aminopyridine-3-sulfonamide is a chemical compound with the empirical formula C5H7N3O2S and a molecular weight of 173.19 . It is a solid in its physical form .

Synthesis Analysis

Aminopyridines, including this compound, have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The synthesis of aminopyridine derivatives has attracted many researchers .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with an amino group at the 6th position and a sulfonamide group at the 3rd position .Physical and Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 173.19 . Its empirical formula is C5H7N3O2S .Wissenschaftliche Forschungsanwendungen

Synthesis and Complexation with Metal Ions

6-Aminopyridine-3-sulfonamide and similar sulfonylated compounds are significant in pharmaceuticals, especially as antibiotics. Research in this area includes the synthesis of these compounds and their complexation with metal ions like Nickel (II) and Iron (II). This complexation can potentially enhance the biological and catalytic potential of these compounds, making them more effective in pharmaceutical and chemical industries (Orie et al., 2021).

Development of Heterocyclic Compounds

The reactivity of aminopyridines, including this compound, with other chemicals leads to the formation of heterocyclic compounds. Such compounds are synthesized for potential applications in drug development and other chemical industries. The synthesis process often involves the formation of compounds like N-(Imidazo[1,2-a]pyridin-3-yl)sulfonamides, which have applications in pharmaceutical research (Rozentsveig et al., 2013).

Antibiotic Detoxification Research

In the study of detoxification mechanisms for carcinogenic arylamines, compounds like this compound play a crucial role. They are involved in the formation of adducts with other molecules, which could be significant in understanding the detoxification pathways of toxic compounds in organisms (Umemoto et al., 1988).

Agriculture: Synthesis of Herbicides

Aminopyridines, including this compound, are used in the synthesis of various agricultural chemicals such as herbicides. Their reactivity and ability to form stable compounds are crucial in developing effective herbicidal products (Shi Gui-zhe, 2015).

Drug Discovery: Sultams and Cyclic N-Sulfonyl Ketimines

In drug discovery, the synthesis of cyclic sulfonamides (sultams) is of particular interest. This compound derivatives are used in these syntheses, which can lead to new drugs with unique properties. Such compounds have been found to be effective in a variety of therapeutic areas (Zhong et al., 2019).

Biomedical Research: Antibodies for Sulfonamide Antibiotics

In biomedical research, antibodies against sulfonamide antibiotics are developed for sensitive detection methods like enzyme-linked immunosorbent assay (ELISA). These antibodies can detect a range of sulfonamide congeners, a crucial step in ensuring the safety and efficacy of these antibiotics (Adrián et al., 2009).

Molecular Structure and Hydrogen Bonding Studies

Research on the molecular structure and hydrogen bonding of sulfonamides, including this compound derivatives, provides insight into their chemical behavior. Such studies are vital in understanding how these compounds interact with other molecules, which is essential for drug design and development (Hulita et al., 2005).

Patent Review on Sulfonamide Inhibitors

Patent reviews on sulfonamide inhibitors, which include this compound derivatives, provide valuable information on the latest developments in this field. These reviews cover a range of applications, from antibacterial therapies to cancer treatments (Gulcin & Taslimi, 2018).

Polymorphism in Pharmaceutical Compounds

The study of polymorphism in pharmaceutical compounds, including this compound derivatives, is essential for understanding their physical properties and stability. This knowledge is crucial for the development of effective and stable pharmaceutical formulations (Bar & Bernstein, 1985).

Wirkmechanismus

Target of Action

The primary target of 6-Aminopyridine-3-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibition of this reaction by this compound prevents the synthesis of folic acid, thereby inhibiting bacterial replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the folate synthesis pathway . This disruption leads to a deficiency in folic acid, which is necessary for the synthesis of nucleic acids and proteins. As a result, the bacteria cannot replicate, leading to their eventual death .

Pharmacokinetics

Sulfonamides, in general, are known to be well-absorbed orally and widely distributed in the body . They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, an essential component for bacterial replication, this compound effectively halts the proliferation of bacteria .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Aminopyridines, a class of compounds to which 6-Aminopyridine-3-sulfonamide belongs, have been extensively studied for their interesting biological activities

Cellular Effects

Compounds containing pyridine scaffolds, such as this compound, have shown significant medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer properties .

Molecular Mechanism

It is known that sulfonamides, a class of compounds to which this compound belongs, can act on diverse proteins, enzymes, and receptors, demonstrating promising anti-breast cancer potential .

Temporal Effects in Laboratory Settings

Aminopyridines have been extensively studied in the last few decades, indicating that they may have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that sulfonamides are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .

Metabolic Pathways

Sulfonamides, a class of compounds to which this compound belongs, have been found to act on diverse proteins, enzymes, and receptors .

Transport and Distribution

It is known that sulfonamides, a class of compounds to which this compound belongs, can act on diverse proteins, enzymes, and receptors .

Subcellular Localization

Recent advances in proteomics and machine learning have made it possible to predict the subcellular locations of proteins .

Eigenschaften

IUPAC Name |

6-aminopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPQZDZQAWMEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332673 | |

| Record name | 6-aminopyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57187-73-2 | |

| Record name | 6-aminopyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

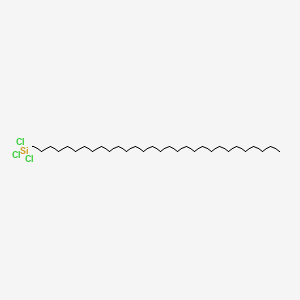

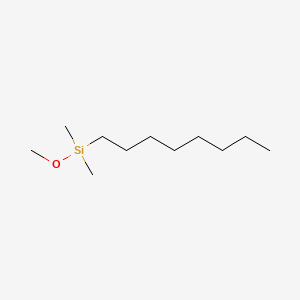

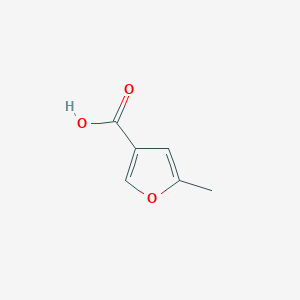

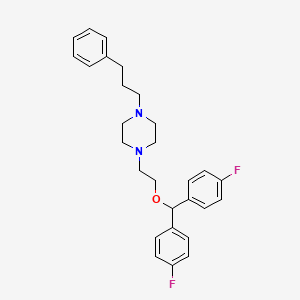

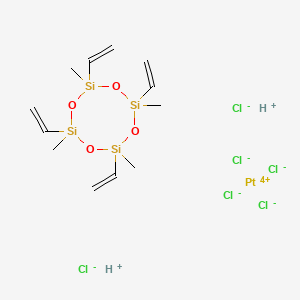

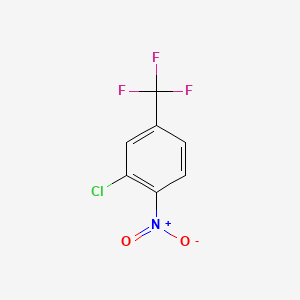

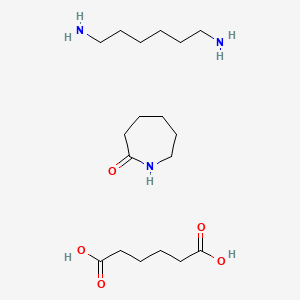

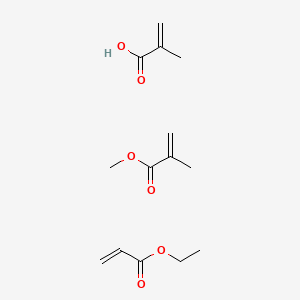

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(2-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide](/img/no-structure.png)